molecular formula C20H17ClFN5O3 B8091456 N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B8091456
M. Wt: 429.8 g/mol
InChI Key: WUFJSARVRWUNHS-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine hydrochloride is a complex organic compound with a molecular formula of C20H16FN5O3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Nitration: The starting material, 4-fluoro-2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.

  • Methylation: The nitro-substituted compound is then methylated to form the 1-methyl-1H-indol-3-yl group.

  • Condensation: The resulting compound is condensed with pyrimidin-2-amine under acidic conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso group or further oxidized to a carboxylic acid.

  • Reduction: The nitro group can be reduced to an amine group, resulting in a different compound with distinct properties.

  • Substitution: The fluorine atom can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Nitroso derivatives and carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: It has potential as a therapeutic agent or intermediate in drug synthesis.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both nitro and fluoro groups. Similar compounds include:

  • N-(2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

  • N-(4-fluoro-2-methoxyphenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1H-indol-3-yl)pyrimidin-2-amine

These compounds differ in the presence or absence of specific functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3.ClH/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2;/h3-11H,1-2H3,(H,22,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFJSARVRWUNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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